rac-(3R,4S)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, trans
CAS No.:
Cat. No.: VC16517063
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4 |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3 |
| Standard InChI Key | BFSKWJXXCFDEDP-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C(C1)N)C2=CN=CN2C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine, reflects its bicyclic structure: a pyrrolidine ring substituted at the 3-position with an amine group and at the 4-position with a 1-methylimidazole moiety. The trans configuration of the stereocenters at C3 and C4 is critical for its spatial orientation, influencing potential biological interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine |
| Canonical SMILES | CN1CC(C(C1)N)C2=CN=CN2C |
| InChI Key | BFSKWJXXCFDEDP-UHFFFAOYSA-N |
| PubChem CID | 165869794 |
The SMILES string CN1CC(C(C1)N)C2=CN=CN2C encodes the connectivity, highlighting the methyl groups on both the pyrrolidine nitrogen (N1) and the imidazole ring (N2). The InChIKey confirms the compound’s unique stereochemical fingerprint, critical for database searches and reproducibility.
Physicochemical Characteristics
While experimental data on solubility, logP, and pKa are unavailable in the provided sources, the molecular weight (180.25 g/mol) and polar surface area (estimated via SMILES) suggest moderate hydrophilicity. The imidazole ring () may confer pH-dependent solubility, a trait common to heterocyclic amines.
Synthesis and Production
Table 2: Hypothetical Synthesis Steps
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Pyrrolidine ring formation | Ammonia, alkylating agents |
| 2 | Imidazole coupling | Pd catalysis, Buchwald-Hartwig |
| 3 | Stereochemical resolution | Chiral HPLC or enzymatic resolution |
Related Compounds and Analogues
Structural Analogues
-
Teriflunomide: Shares a pyrrolidine core but lacks the imidazole moiety.
-
Cimetidine: An imidazole-containing drug, highlighting the pharmacophore’s versatility.
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